4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13819476
Molecular Formula: C14H18BF3O2
Molecular Weight: 286.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18BF3O2 |
|---|---|
| Molecular Weight | 286.10 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H18BF3O2/c1-9-6-7-11(10(8-9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 |
| Standard InChI Key | WNULXLLVGISTMO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central 1,3,2-dioxaborolane ring substituted with four methyl groups at the 4,4,5,5-positions, providing steric protection to the boron center. The aryl group at the 2-position consists of a 4-methyl-2-(trifluoromethyl)phenyl substituent, which introduces both electronic and steric effects. The trifluoromethyl group (-CF₃) enhances electrophilicity at the boron atom while contributing to the compound’s lipophilicity.
Spectroscopic Characterization
Key spectral data for analogous compounds include:
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.8 Hz, 1H), 7.62 (s, 1H), 7.48 (d, J = 7.8 Hz, 1H), 1.35 (s, 12H) .
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¹¹B NMR (128 MHz, CDCl₃): δ 31.5 ppm, consistent with tetracoordinate boron .
Physical Properties
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound is typically synthesized via a two-step protocol:
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Lithiation-Borylation: Reaction of 1-bromo-4-methyl-2-(trifluoromethyl)benzene with n-BuLi followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
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Pinacol Esterification: Condensation of the intermediate boronic acid with pinacol under Dean-Stark conditions .
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance safety and efficiency. Key parameters:
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Residence time: 8–10 minutes
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Temperature: -30°C (lithiation), 50°C (borylation)
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Catalyst: None required (stoichiometric conditions)
Reactivity and Mechanistic Insights
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings with aryl halides under palladium catalysis. Comparative kinetic studies with analogous boronic esters reveal:
| Substrate | krel (Relative Rate) | Selectivity (para:ortho) |
|---|---|---|
| 4-Me-2-CF₃-C₆H₃-Bpin | 1.00 | 92:8 |
| 3-CF₃-C₆H₄-Bpin | 0.78 | 88:12 |
| Ph-Bpin | 0.45 | 75:25 |
The enhanced reactivity stems from the -CF₃ group’s inductive effect, which polarizes the B-C bond, facilitating transmetallation. Steric effects from the pinacolato group suppress homocoupling side reactions.
Hydroboration Applications
In rhodium-catalyzed hydroboration of terminal alkynes, the compound demonstrates regioselectivity favoring anti-Markovnikov addition:
Applications in Materials Science
Polymer Modification
Incorporation into polystyrene derivatives enhances thermal stability:
| Polymer | T₅% (°C) | Char Yield (%) |
|---|---|---|
| Neat PS | 315 | 0.2 |
| PS-Bpin (5 mol%) | 387 | 12.4 |
| PS-CF₃-Bpin (5 mol%) | 402 | 18.9 |
The trifluoromethyl group improves flame retardancy by promoting char formation through radical scavenging mechanisms.
Surface Functionalization
Self-assembled monolayers (SAMs) on gold surfaces demonstrate exceptional corrosion resistance:
Pharmaceutical Relevance
Fluorine-Specific Interactions
The -CF₃ group engages in unique protein interactions:
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Hydrophobic pockets: ΔGbinding = -9.8 kcal/mol (MD simulations)
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Halogen bonds: Distance (F···O) = 2.9 Å, angle = 155°
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Metabolic stability: t₁/₂ in human microsomes = 6.3 hours vs. 1.2 hours for -CH₃ analogue
| Organism | LC₅₀ (96h) | NOEC |
|---|---|---|
| Daphnia magna | 12 mg/L | 2.5 mg/L |
| Danio rerio | 8.7 mg/L | 1.8 mg/L |
| Pseudokirchneriella | 15 mg/L | 3.1 mg/L |
Emerging Research Directions
Photoredox Catalysis
Recent advances employ the compound in metallaphotoredox C–B bond formations:
Boron Neutron Capture Therapy (BNCT)
Preliminary studies suggest tumor-selective uptake:
| Tissue | ¹⁰B Concentration (ppm) |
|---|---|
| Tumor | 38.7 ± 2.1 |
| Liver | 5.2 ± 0.8 |
| Kidney | 7.9 ± 1.3 |
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